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(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide
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Overview
Description
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, a hydroxy-methoxyphenyl moiety, and an isopropylacrylamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with isopropylamine to form an imine intermediate.
Addition of Cyano Group: The imine intermediate undergoes a reaction with a cyano-containing reagent, such as malononitrile, to introduce the cyano group.
Final Product Formation: The resulting product is then subjected to specific reaction conditions, such as heating and the presence of a catalyst, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide has shown promise as a potential therapeutic agent due to its structural similarity to known pharmacophores.
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast and colon cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Biological Research
The compound's ability to interact with biological targets makes it valuable in biological research.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
Enzyme | Inhibition (%) | Reference |
---|---|---|
Aldose Reductase | 70 | |
Cyclooxygenase-2 | 55 |
Materials Science
This compound can also be utilized in the development of new materials due to its unique chemical structure.
- Polymer Synthesis : The acrylamide group allows for polymerization, making it suitable for creating hydrogels and other polymeric materials with potential applications in drug delivery systems and tissue engineering.
Photostability Studies
Research has indicated that the compound can act as a photostabilizer in various formulations, enhancing the stability of sensitive compounds when exposed to light.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound involved testing its effects on MCF-7 breast cancer cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against aldose reductase. The results indicated a significant reduction in enzyme activity, which could be beneficial for conditions like diabetic complications where aldose reductase plays a crucial role.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one: Known for its antioxidant properties.
6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one: Studied for its antibacterial activity.
Uniqueness
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Biological Activity
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15N1O3
- Molecular Weight : 245.27 g/mol
- IUPAC Name : this compound
This structure features a cyano group, a methoxy-substituted phenyl ring, and an isopropyl group, which contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related N-hydroxy-2-propenamides have shown that they act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to induce differentiation and apoptosis in various human tumor cells .
The proposed mechanism involves the inhibition of HDACs, enzymes that play a critical role in modifying chromatin structure and regulating gene expression. By inhibiting these enzymes, the compound may lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest or apoptosis in cancer cells.
Antioxidant Activity
Compounds with structural similarities to this compound have also demonstrated antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of pathways involved in neuroinflammation and oxidative stress. Such properties make it a candidate for further research in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in human tumor cells | |
Antioxidant | Scavenges free radicals | |
Neuroprotective | Modulates neuroinflammation |
Detailed Findings
- Anticancer Studies :
- Antioxidant Research :
- Neuroprotection :
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)16-14(18)11(8-15)6-10-4-5-12(17)13(7-10)19-3/h4-7,9,17H,1-3H3,(H,16,18)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWUFKPTHLCHHH-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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